molecular formula C9H6ClNO3 B8772761 4-Nitrocinnamoyl chloride

4-Nitrocinnamoyl chloride

Cat. No.: B8772761
M. Wt: 211.60 g/mol
InChI Key: RUPXNPWALFDXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrocinnamoyl chloride (C₉H₆ClNO₃) is a nitro-substituted acyl chloride derived from 4-nitrocinnamic acid. Its synthesis involves refluxing 4-nitrocinnamic acid with thionyl chloride (SOCl₂) in chloroform, followed by purification to yield a yellow solid . The compound features a cinnamoyl backbone (phenyl-propenoyl group) with a nitro (-NO₂) group at the para position of the aromatic ring.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-(4-nitrophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H

InChI Key

RUPXNPWALFDXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Diazoalkanes

4-Nitrocinnamoyl chloride reacts with higher diazoalkanes (e.g., diazo-n-hexane, diazo-n-octane) in a two-step process , yielding diazoketones and pyrazoline derivatives depending on stoichiometry :

Diazoalkane (mol ratio)Primary Product (2 mol)Secondary Product (4 mol)
Diazo-n-hexane (2:1)1-Diazo-1-n-amyl-4-nitrophenyl-3-butenone4-Nitrophenyl-3-n-amyl-diazoacetyl-5-n-amyl-pyrazoline
Diazo-n-octane (2:1)1-Diazo-1-n-heptyl-4-nitrophenyl-3-butenone4-Nitrophenyl-3-n-heptyl-diazoacetyl-5-n-heptyl-pyrazoline

Mechanistic Notes :

  • Step 1 : The acid chloride group reacts with diazoalkane to form α-diazoketones.

  • Step 2 : Excess diazoalkane facilitates cyclization into pyrazolines via [3+2] cycloaddition.

  • Products are light yellow liquids but resist purification due to labile diazo groups. Characterization relies on 2,4-dinitrophenylsazone formation for butenones and Knorr’s test for pyrazolines .

Solvolysis Kinetics

The solvolysis of this compound follows Grunwald-Winstein kinetics , with sensitivity to solvent ionizing power (Y) and aromatic ring effects :

ParameterValue (p-Nitrocinnamoyl Chloride)Significance
m (ionizing power)0.78 ± 0.04High sensitivity to solvent polarity
l (leaving group)0.42 ± 0.06Moderate dependence on Cl⁻ departure
hX (aromatic effect)0.91 ± 0.03Strong electron-withdrawing nitro group stabilizes transition state

Key Findings :

  • Solvolysis in 80% ethanol proceeds via an SN1-like mechanism with partial charge separation.

  • The nitro group enhances reactivity by +M effect , stabilizing carbocation intermediates .

Acyl Chloride Reactivity

The compound participates in nucleophilic acyl substitution , typical of acyl chlorides :

  • Amide Formation : Reacts with amines to generate cinnamamides.
    O2NC6H4CH=CHCOCl+RNH2O2NC6H4CH=CHCONHR+HCl\text{O}_2\text{NC}_6\text{H}_4\text{CH=CHCOCl} + \text{RNH}_2 \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{CH=CHCONHR} + \text{HCl}

  • Esterification : Alcohols yield cinnamate esters.
    O2NC6H4CH=CHCOCl+ROHO2NC6H4CH=CHCOOR+HCl\text{O}_2\text{NC}_6\text{H}_4\text{CH=CHCOCl} + \text{ROH} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{CH=CHCOOR} + \text{HCl}

Applications include derivatizing agents for HPLC analysis of pharmaceuticals .

Stability and Handling

  • Hazards : Corrosive (Skin Corr. 1B) and moisture-sensitive .

  • Storage : Requires anhydrous conditions at 2–8°C to prevent hydrolysis.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 4-nitrocinnamoyl chloride and related compounds:

Compound Molecular Formula Substituents (Position) Backbone Key Characteristics
This compound C₉H₆ClNO₃ -NO₂ (para) Cinnamoyl Conjugated double bond enhances reactivity in conjugate additions; used in drug synthesis
4-Nitrobenzoyl Chloride C₇H₄ClNO₃ -NO₂ (para) Benzoyl Simpler structure; lacks conjugated system; widely used in peptide coupling
3-Nitro-Cinnamoyl Chloride C₉H₆ClNO₃ -NO₂ (meta) Cinnamoyl Meta-nitro group alters electronic effects; may influence regioselectivity in reactions
4-Chloro-3-Nitrobenzoyl Chloride C₇H₃Cl₂NO₃ -Cl (para), -NO₂ (meta) Benzoyl Dual electron-withdrawing groups increase electrophilicity of acyl chloride
4-(Methylamino)-3-Nitrobenzoyl Chloride C₈H₇ClN₂O₃ -NHCH₃ (para), -NO₂ (meta) Benzoyl Amino group introduces electron-donating effects; used in APIs
4-Nitrocinnamoyl Bromide C₉H₆BrNO₃ -NO₂ (para) Cinnamoyl Bromide as leaving group; higher reactivity in nucleophilic substitutions

Pharmaceutical Relevance

  • This compound : Used to synthesize dual-acting MAO-B/BACE1 inhibitors, which are promising candidates for neurodegenerative diseases like Alzheimer’s .
  • 4-(Methylamino)-3-Nitrobenzoyl Chloride: Serves as a precursor for antibiotics and kinase inhibitors due to its methylamino group, which improves solubility and binding affinity in drug-receptor interactions .

Research Findings and Challenges

  • Synthesis Efficiency : this compound requires controlled reflux conditions (50–60°C for 5 hours) to avoid decomposition, whereas 4-nitrobenzoyl chloride can be synthesized at room temperature .
  • Stability Issues : Nitro-substituted acyl chlorides are moisture-sensitive, necessitating anhydrous handling. Bromide analogs (e.g., 4-nitrocinnamoyl bromide) are particularly prone to hydrolysis .
  • Regulatory Considerations : Compounds like 4-chloro-3-nitrobenzoyl chloride may face stricter environmental regulations due to halogen content .

Q & A

Q. How can researchers ensure reproducibility in synthetic yields?

  • Methodological Answer : Document exact stoichiometry (e.g., 1:2.5 molar ratio of acid to SOCl₂), reaction time, and distillation parameters. Share raw spectral data and chromatograms in supplementary materials. Cross-validate with independent labs using open-source protocols .

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